2-(aminomethyl)-N,N-dimethylaniline

Description

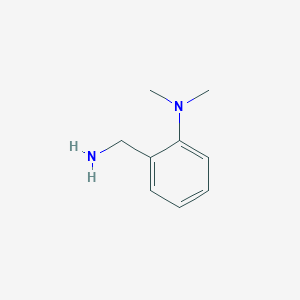

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSHDAHNUHLXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375423 | |

| Record name | 2-(aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57678-45-2 | |

| Record name | 2-(aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminomethyl)phenyl)-N,N-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(aminomethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-(aminomethyl)-N,N-dimethylaniline, a valuable building block in medicinal chemistry and organic synthesis. The document details two primary synthetic strategies: the reductive amination of 2-(dimethylamino)benzaldehyde and the reduction of N,N-dimethyl-2-nitrobenzylamine. For each route, detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to assist researchers in the practical application of these methods.

Synthetic Strategies and Core Concepts

The synthesis of this compound can be approached through established methodologies in organic chemistry. The selection of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities.

-

Route 1: Reductive Amination. This widely utilized reaction class involves the formation of a new carbon-nitrogen bond through the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine.[1][2] For the synthesis of the target molecule, 2-(dimethylamino)benzaldehyde serves as the carbonyl precursor and ammonia as the amine source.

-

Route 2: Reduction of a Nitro Precursor. The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic amines.[3] This pathway involves the initial preparation of N,N-dimethyl-2-nitrobenzylamine, followed by the chemoselective reduction of the nitro functionality.

Route 1: Reductive Amination of 2-(dimethylamino)benzaldehyde

This two-step, one-pot procedure is an efficient method for the synthesis of this compound from the commercially available 2-(dimethylamino)benzaldehyde. The process involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction to the desired primary amine.

Experimental Workflow: Route 1

References

Physicochemical Properties of 2-(aminomethyl)-N,N-dimethylaniline

An in-depth technical guide on the physicochemical properties of 2-(aminomethyl)-N,N-dimethylaniline for researchers, scientists, and drug development professionals.

IUPAC Name: this compound Molecular Formula: C₉H₁₄N₂ CAS Number: 57678-45-2

Core Physicochemical Data

| Property | This compound | N,N-dimethylaniline (for comparison) |

| Molecular Weight | 150.22 g/mol | 121.18 g/mol |

| Boiling Point | 60 °C at 0.05 mmHg | 193-194 °C at 760 mmHg[1][2][3] |

| Melting Point | Data not available | 1.5-2.5 °C[1][2] |

| pKa | Data not available | 5.15 at 25 °C[1] |

| Solubility | Data not available | Insoluble in water; soluble in ethanol, ether, and chloroform[3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of this compound are crucial for its application in research and development. Below are generalized yet detailed methodologies that can be adapted for this specific compound.

Synthesis Protocol: Reduction of 2-(dimethylaminomethyl)nitrobenzene

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 2-(dimethylaminomethyl)nitrobenzene.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-(dimethylaminomethyl)nitrobenzene

-

Reducing agent (e.g., Palladium on carbon (Pd/C), Iron powder (Fe))

-

Solvent (e.g., Ethanol, Methanol, Acetic Acid)

-

Acid (if using Fe, e.g., Hydrochloric acid (HCl))

-

Pressurized hydrogenation apparatus (if using H₂/Pd/C)

-

Round-bottom flask and reflux condenser (if using Fe/HCl)

-

Standard laboratory glassware and work-up reagents (e.g., sodium bicarbonate, brine, drying agent like sodium sulfate, rotary evaporator)

Procedure (Catalytic Hydrogenation):

-

In a pressure vessel, dissolve 2-(dimethylaminomethyl)nitrobenzene in a suitable solvent like ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography.

Procedure (Iron in Acidic Medium): [5]

-

To a round-bottom flask equipped with a reflux condenser, add 2-(dimethylaminomethyl)nitrobenzene and a solvent such as ethanol or a mixture of ethanol and water.

-

Add an excess of iron powder.

-

Slowly add a catalytic amount of concentrated hydrochloric acid or acetic acid with stirring.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the iron salts.

-

Neutralize the filtrate with a base such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially.

-

Observe the sample and determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of pKa by Potentiometric Titration[6][7]

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Apparatus and Reagents:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

Calibrate the pH meter using the standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Allow the pH to stabilize and record the initial pH.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of HCl added.

-

Determine the equivalence point from the inflection point of the titration curve (or by plotting the first or second derivative).

-

The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination.

Determination of Solubility

Solubility is determined by preparing a saturated solution and measuring the concentration of the solute.

Apparatus and Reagents:

-

Scintillation vials or test tubes

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Solvents (e.g., water, ethanol, etc.)

Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a calibrated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Biological Context and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathways of this compound. However, its structural similarity to other biologically active aniline derivatives suggests potential applications in medicinal chemistry.

Derivatives of N,N-dimethylaniline are known to be involved in various biological processes. For example, they can act as inhibitors of certain enzymes or interact with specific receptors. The presence of both a primary amine and a tertiary amine in this compound provides multiple sites for potential biological interactions. Further research is required to elucidate its specific mechanisms of action and signaling pathways.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is limited, related aniline derivatives are known to be toxic. Standard safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

- 1. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]

- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 4. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(aminomethyl)-N,N-dimethylaniline (CAS 57678-45-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Chemical Name: 2-(aminomethyl)-N,N-dimethylaniline CAS Number: 57678-45-2 Synonyms: o-(Dimethylaminomethyl)aniline, N,N-Dimethyl-2-aminobenzylamine

This technical guide provides a comprehensive overview of this compound, a substituted aniline derivative with applications in synthetic and coordination chemistry.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This data has been aggregated from various commercial and database sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [Commercial Suppliers] |

| Molecular Weight | 150.22 g/mol | [Commercial Suppliers] |

| Purity | ≥98% | [Commercial Suppliers] |

| Appearance | Liquid | [Inferred from properties] |

| Boiling Point | 60 °C at 0.05 mmHg | [Commercial Suppliers] |

| Storage Temperature | 2-8°C, Protected from light, Desiccated | [Commercial Suppliers] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible and efficient method is through a one-pot reductive amination of 2-nitrobenzaldehyde. This approach avoids the use of hazardous nitrobenzyl bromides which are known skin irritants and tend to form quaternary ammonium salts as byproducts[1].

Proposed Synthesis Workflow: Reductive Amination

The logical workflow for the synthesis of this compound via reductive amination is depicted below.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the successful synthesis of related dialkylaminomethylanilines and general principles of reductive amination[1][2][3][4].

Materials:

-

2-Nitrobenzaldehyde

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Palladium on carbon (Pd/C, 10%)

-

Dioxane (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel (autoclave), add 2-nitrobenzaldehyde and a catalytic amount of 10% Pd/C under an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous dioxane as the solvent, followed by an excess of dimethylamine. The use of a large excess of the secondary amine is crucial to drive the aminomethylation and prevent self-condensation[1].

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up:

-

Cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a liquid.

Applications in Coordination Chemistry and Catalysis

The primary application of this compound appears to be as a bidentate ligand in coordination chemistry, particularly in the formation of palladium complexes used in catalysis. The presence of both a primary or secondary amine and a tertiary amine allows for the formation of stable chelate rings with metal centers.

While specific catalytic applications for complexes of this compound are not extensively detailed in the available literature, related aminomethylphosphine ligands derived from 2-(aminomethyl)aniline have been successfully used in palladium-catalyzed Heck reactions.

Logical Relationship in Ligand Synthesis and Complex Formation

The following diagram illustrates the logical progression from the starting material to its application as a ligand in a catalytic system.

Caption: From starting material to catalytic application.

Biological Activity and Potential in Drug Development

Currently, there is no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, research into related aminobenzylamine derivatives has shown potential in various therapeutic areas.

For instance, a series of para-aminobenzylamine derivatives have been identified as potent dual inhibitors of the host proteases TMPRSS2 and HAT, demonstrating significant antiviral activity against SARS-CoV-2 in lung epithelial cells[5]. These findings suggest that the aminobenzylamine scaffold could be a valuable starting point for the development of broad-spectrum antiviral agents.

Furthermore, other studies on aminodiphenylamine and aminobenzothiazole derivatives have reported antimicrobial, antibiofilm, and anticancer activities[6][7]. While these compounds are structurally distinct from this compound, the collective evidence points to the potential of substituted anilines and benzylamines as a source of biologically active molecules.

Future research could involve the screening of this compound and its derivatives in various biological assays to explore their therapeutic potential.

Safety and Handling

Conclusion

This compound is a chemical intermediate with a primary application as a ligand in coordination chemistry. While detailed experimental protocols and biological activity data are currently limited in the public domain, its synthesis is achievable through established methods like reductive amination. The broader class of aminobenzylamine derivatives shows promise in drug discovery, suggesting that further investigation into the biological properties of this compound is warranted. Researchers interested in this molecule should consult commercial suppliers for detailed analytical data and exercise caution during handling, following safety guidelines for related aniline compounds.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-(aminomethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(aminomethyl)-N,N-dimethylaniline, also known by its IUPAC name 2-[(dimethylamino)methyl]aniline, is an aromatic amine with potential applications in chemical synthesis and drug development. Its structure, featuring a primary amine and a tertiary amine on an aniline scaffold, makes it a versatile building block for the synthesis of more complex molecules and heterocyclic compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and available experimental data.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with an aminomethyl group and a dimethylamino group at positions 2 and 1, respectively.

Chemical Structure:

Key Identifiers and Properties:

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-[(dimethylamino)methyl]aniline | PubChem[1] |

| CAS Number | 57678-45-2, 1904-62-7 | BLDpharm[2], PubChem[1] |

| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Canonical SMILES | CN(C)CC1=CC=CC=C1N | PubChem[1] |

| InChI | InChI=1S/C9H14N2/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7,10H2,1-2H3 | PubChem[1] |

| InChIKey | XQWHZHODENELCJ-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Liquid | - |

| Boiling Point | 60 °C at 0.05 mmHg | LabSolutions[3] |

| Purity | 98% | LabSolutions[3] |

| Storage | 2-8°C, Keep in dark place, sealed in dry | BLDpharm[2] |

Synthesis

A potential synthetic workflow, based on general organic chemistry principles, is outlined below. This is a hypothetical pathway and would require experimental optimization.

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

A ¹H NMR spectrum for 2-DIMETHYLAMINOMETHYL-ANILINE (CAS 1904-62-7) is available from ChemicalBook, although the actual spectral data is not provided in the search results.[4] Based on the structure, the following proton signals would be expected:

-

Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm.

-

Aminomethyl protons (-CH₂-): A singlet around δ 3.5-4.5 ppm.

-

Amino protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Dimethylamino protons (-N(CH₃)₂): A singlet around δ 2.2-2.8 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR data for structurally similar compounds like 2,3-dimethylaniline and 2,6-dimethylaniline are available.[5][6] For this compound, one would expect to see:

-

Aromatic carbons: Six distinct signals in the aromatic region (δ 110-150 ppm).

-

Aminomethyl carbon (-CH₂-): A signal in the aliphatic region.

-

Dimethylamino carbons (-N(CH₃)₂): A signal in the aliphatic region.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the different functional groups present in the molecule.[7][8]

-

N-H stretching (primary amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹.

-

N-H bending (primary amine): A band around 1590-1650 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-N stretching: Bands in the region of 1250-1350 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of the benzylic C-N bond.

Biological Activity and Applications

Currently, there is a lack of published research on the specific biological activities or signaling pathway involvement of this compound. However, its structural motifs are present in various biologically active molecules and pharmaceutical compounds.

The presence of both a primary and a tertiary amine makes it a valuable intermediate in the synthesis of:

-

Heterocyclic compounds: It can serve as a precursor for the synthesis of quinazolines and other nitrogen-containing heterocycles which are known to have a wide range of pharmacological activities.

-

Ligands for metal complexes: The diamine structure allows it to act as a chelating ligand for various metal ions, with potential applications in catalysis and materials science.

-

Drug candidates: The aniline scaffold is a common feature in many drug molecules. This compound could be used as a starting material for the development of new therapeutic agents.

Conclusion

This compound is a commercially available compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive set of experimental data is not yet publicly available, this guide provides an overview of its known properties and predicted spectral characteristics based on its molecular structure. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential applications.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted searches. Researchers interested in working with this compound would need to develop and validate their own procedures, potentially adapting methods used for structurally related compounds. Commercial suppliers provide basic handling and storage information.[2][3]

References

- 1. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57678-45-2|this compound|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-DIMETHYLAMINOMETHYL-ANILINE(1904-62-7) 1H NMR [m.chemicalbook.com]

- 5. 2,3-Dimethylaniline(87-59-2) 13C NMR [m.chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-(Aminomethyl)-N,N-dimethylaniline

This technical guide provides a comprehensive overview of 2-(aminomethyl)-N,N-dimethylaniline, a versatile substituted aniline derivative. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the compound's nomenclature, physicochemical properties, a plausible synthetic route, and its application in the synthesis of heterocyclic compounds.

Compound Identification and Properties

The compound of interest is a disubstituted aniline with both a tertiary amine (-N(CH₃)₂) and an aminomethyl (-CH₂NH₂) group at the ortho position.

IUPAC Name: this compound

Synonyms:

-

N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine

-

o-(N,N-dimethylamino)benzylamine

-

[2-(aminomethyl)phenyl]dimethylamine

CAS Number: 57678-45-2

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [PubChem CID: 12586115] |

| Molecular Weight | 150.22 g/mol | [PubChem CID: 12586115] |

| Exact Mass | 150.1157 g/mol | [PubChem CID: 12586115] |

| Physical Form | Liquid | [Sigma-Aldrich] |

| Boiling Point | 60 °C at 0.05 mmHg | [LabSolutions] |

| XLogP3 | 1.3 | [PubChem CID: 12586115] |

| Hydrogen Bond Donor Count | 1 | [PubChem CID: 12586115] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 12586115] |

| Storage Conditions | 2-8 °C, Keep in dark place, Sealed in dry | [BLDpharm] |

Synthesis of this compound

A robust and common method for the synthesis of primary amines is the reduction of the corresponding nitrile. For this compound, a logical precursor is 2-(dimethylamino)benzonitrile. The reduction can be effectively carried out using a strong hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol: Reduction of 2-(dimethylamino)benzonitrile

This protocol is a general procedure for the LiAlH₄ reduction of nitriles to primary amines and is applicable for the synthesis of the title compound.

Materials:

-

2-(dimethylamino)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

10% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane (DCM)

-

Celite or other filter aid

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) under a nitrogen atmosphere at 0 °C, a solution of 2-(dimethylamino)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled back to 0 °C.

-

The reaction is carefully quenched by the sequential, dropwise addition of water (1 mL for every 1 g of LiAlH₄ used), followed by 10% aqueous NaOH (1.5 mL for every 1 g of LiAlH₄), and finally water again (3 mL for every 1 g of LiAlH₄). This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.

-

The resulting suspension is stirred at room temperature for 15 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate or DCM.

-

The filtrate is transferred to a separatory funnel. The organic layer is separated, washed with water and then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

If necessary, the crude product can be purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the nitrile precursor to the final amine product.

Caption: Synthetic workflow for this compound.

Application in Heterocycle Synthesis

2-(Aminomethyl)-phenylamine derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. A recent study highlights their use in the N-N bond-forming oxidative cyclization to produce indazoles, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2H-Indazoles

The following protocol describes the synthesis of a 2H-indazole derivative using a 2-(aminomethyl)-phenylamine substrate, such as the title compound.[1]

Materials:

-

This compound (or other 2-aminomethyl-phenylamine substrate)

-

Methanol (MeOH)

-

Ammonium molybdate ((NH₄)₂MoO₄)

-

30% aqueous Hydrogen Peroxide (H₂O₂)

-

10% aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of the this compound substrate (1.0 equivalent) in methanol (e.g., 40-100 mg in 3 mL) is cooled to 0 °C in an ice bath.[1]

-

Ammonium molybdate (1.0 equivalent) and 30% aqueous H₂O₂ (10.0 equivalents) are added to the cooled solution.[1]

-

The reaction mixture is stirred at room temperature for 1-24 hours, with the reaction progress monitored by HPLC/MS until the starting material is consumed.[1]

-

After completion, the mixture is cooled back to 0 °C and the reaction is quenched by the addition of 10% aqueous Na₂S₂O₃ solution (e.g., 2 mL).[1]

-

The mixture is diluted with water and neutralized with saturated aqueous NaHCO₃ solution.[1]

-

The aqueous mixture is extracted three times with DCM.[1]

-

The combined organic phases are dried over MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is then purified by preparative chromatography to yield the desired indazole.[1]

Proposed Reaction Pathway

The transformation involves an oxidative cyclization where a new N-N bond is formed. The proposed mechanism suggests the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes an intramolecular nucleophilic attack by the primary amine of the aminomethyl group, followed by cyclization and dehydration to form the indazole ring.[1]

Caption: Proposed pathway for indazole synthesis from the title compound.

References

Spectral Data Analysis of 2-(aminomethyl)-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted and expected spectral data for the compound 2-(aminomethyl)-N,N-dimethylaniline (CAS No. 57678-45-2). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on high-quality predicted Nuclear Magnetic Resonance (NMR) data, alongside a thorough discussion of the anticipated Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for the acquisition of such spectral data, serving as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic amine containing a tertiary amine, a primary amine, and a disubstituted benzene ring. This unique combination of functional groups makes it an interesting building block in organic synthesis and a potential scaffold in medicinal chemistry. Accurate spectral characterization is crucial for the unambiguous identification and quality control of this and related compounds. This guide aims to provide a comprehensive reference for the spectral properties of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the absence of publicly available experimental NMR data, the following ¹H and ¹³C NMR spectral data have been generated using a high-quality NMR prediction engine. These predictions are based on established algorithms and a vast database of known chemical shifts. It is important to note that while these predictions are highly reliable, experimental verification is always recommended.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N(CH₃)₂ | 2.70 | Singlet | 6H |

| Ar-CH₂-NH₂ | 3.85 | Singlet | 2H |

| NH₂ | 1.50 (broad) | Singlet | 2H |

| Aromatic H | 7.20 - 7.35 | Multiplet | 4H |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N(CH₃)₂ | 45.0 |

| Ar-CH₂-NH₂ | 48.0 |

| Aromatic C (quaternary, C-N) | 152.0 |

| Aromatic C (quaternary, C-CH₂) | 135.0 |

| Aromatic CH | 128.0 - 130.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H (primary amine) | 3300 - 3500 | Medium, two bands | Symmetric & Asymmetric Stretch |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak | Stretch |

| C-H (aliphatic) | 2850 - 3000 | Medium | Stretch |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretch |

| C-N (aromatic amine) | 1250 - 1350 | Strong | Stretch |

| C-N (aliphatic amine) | 1020 - 1250 | Medium | Stretch |

| N-H (primary amine) | 1590 - 1650 | Medium | Bend |

Expected Mass Spectrometry (MS) Data

In mass spectrometry, this compound (molar mass: 150.22 g/mol ) is expected to show a prominent molecular ion peak (M⁺) in its electron ionization (EI) mass spectrum.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 150 | Molecular ion (M⁺) |

| 133 | Loss of NH₃ |

| 121 | Loss of CH₂NH₂ |

| 106 | Loss of N(CH₃)₂ |

| 77 | Phenyl group fragment |

Experimental Protocols

The following are general protocols for the acquisition of NMR, IR, and MS spectra for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or solvent) first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition:

-

EI-MS: Introduce the sample (often via a direct insertion probe or a gas chromatograph) into the ion source where it is bombarded with high-energy electrons.

-

ESI-MS: Infuse the sample solution into the ESI source where a high voltage is applied to generate a fine spray of charged droplets.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound. While experimental data is currently scarce, the predicted NMR data, in conjunction with the expected IR and MS features, offers a robust starting point for the identification and characterization of this compound. The outlined experimental protocols provide a standardized approach for researchers to obtain empirical data, which will be invaluable for validating and refining the predictions presented herein.

An In-Depth Technical Review of 2-(Aminomethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(aminomethyl)-N,N-dimethylaniline, a substituted aniline derivative of interest in chemical synthesis and potential pharmacological applications. This document details its chemical properties, outlines plausible synthetic routes based on established organic chemistry principles, and discusses the general biological relevance of related compounds, while highlighting the current gap in specific research on this particular molecule.

Core Chemical and Physical Properties

This compound, with the canonical SMILES representation CN(C)c1ccccc1CN, possesses the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . While detailed experimental data remains limited in publicly accessible literature, its fundamental properties can be summarized as follows.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | - |

| Molecular Weight | 150.22 g/mol | - |

| CAS Number | 57678-45-2 | [1][2] |

| IUPAC Name | This compound | - |

| Synonyms | N'-(2-(dimethylamino)benzyl)amine | - |

Synthesis and Experimental Protocols

Synthetic Pathway 1: Reduction of N,N-Dimethyl-2-nitrobenzylamine

This common and effective method for preparing primary anilines involves the reduction of a corresponding nitroaromatic compound. The synthesis would proceed in two main steps: the formation of the N,N-dimethyl-2-nitrobenzylamine intermediate, followed by its reduction to the target compound.

Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzylamine

A plausible method for this step is the reaction of 2-nitrobenzyl halide (e.g., bromide or chloride) with dimethylamine.

-

Reaction: 2-nitrobenzyl bromide + (CH₃)₂NH → N,N-Dimethyl-2-nitrobenzylamine + HBr

-

Experimental Protocol (Hypothetical):

-

In a round-bottom flask, dissolve 2-nitrobenzyl bromide (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of dimethylamine (2.2 equivalents, typically as a solution in THF or ethanol) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-nitrobenzylamine.

-

Purify the product via column chromatography on silica gel.

-

Step 2: Reduction of N,N-Dimethyl-2-nitrobenzylamine

The nitro group can be reduced to a primary amine using various established methods, including catalytic hydrogenation or metal-acid reductions.[3][4]

-

Reaction: N,N-Dimethyl-2-nitrobenzylamine + Reducing Agent → this compound

-

Experimental Protocol (Catalytic Hydrogenation - Hypothetical):

-

Dissolve N,N-dimethyl-2-nitrobenzylamine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the consumption of hydrogen ceases.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired this compound.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography if necessary.

-

DOT Script for Synthetic Pathway 1

A diagram illustrating the proposed two-step synthesis of this compound via a nitro-intermediate.

Synthetic Pathway 2: Alkylation of 2-Aminobenzylamine

This pathway involves the direct methylation of the primary aliphatic amine of 2-aminobenzylamine. However, controlling the selectivity of N-alkylation can be challenging, as over-alkylation to form quaternary ammonium salts is a common side reaction.[5][6] A regioselective approach would be necessary to favor methylation of the more nucleophilic benzylamine over the less nucleophilic aniline amine.

-

Reaction: 2-Aminobenzylamine + Methylating Agent → this compound

-

Experimental Protocol (Hypothetical Reductive Amination):

-

Dissolve 2-aminobenzylamine (1 equivalent) in a suitable solvent like methanol.

-

Add an excess of formaldehyde (as an aqueous solution, formalin) to the mixture.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by carefully adding an aqueous acid solution.

-

Make the solution basic with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

DOT Script for Synthetic Pathway 2

A diagram showing a potential one-step synthesis of this compound via reductive amination.

Biological Activities and Signaling Pathways

There is currently a significant lack of published data on the specific biological activities of this compound. However, the broader class of substituted anilines and benzylamines are known to exhibit a wide range of pharmacological properties.

Aniline derivatives are key structural motifs in many approved drugs and are explored in various therapeutic areas. For instance, certain 2-substituted aniline pyrimidine derivatives have been investigated as potent dual inhibitors of Mer and c-Met kinases, which are implicated in cancer progression.[7] This suggests that the structural backbone of this compound could potentially be a scaffold for the development of kinase inhibitors.

Furthermore, the general class of aromatic amines has been studied for a variety of biological effects, including antimicrobial and anticancer activities. The substitution pattern on the aniline ring plays a crucial role in determining the specific biological activity and mechanism of action.

Given the absence of specific data, a hypothetical workflow for the initial biological screening of this compound is presented below.

DOT Script for a Hypothetical Biological Screening Workflow

A flowchart depicting a hypothetical workflow for the initial biological evaluation of this compound.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is scarce, its synthesis is achievable through established organic chemistry reactions. The lack of biological data presents an opportunity for researchers to investigate its potential pharmacological activities, particularly in the areas of kinase inhibition and antimicrobial effects, where related aniline derivatives have shown promise. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic biological screening to elucidate its potential therapeutic value.

References

- 1. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 57678-45-2|this compound|BLD Pharm [bldpharm.com]

- 3. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the History and Synthesis of 2-(Aminomethyl)-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While the formal discovery of 2-(aminomethyl)-N,N-dimethylaniline, including a specific discoverer and date, is not well-documented in readily available literature, its history is intrinsically linked to the broader exploration of substituted anilines and benzylamines. The foundational compound, N,N-dimethylaniline, was first synthesized by the German chemist A. W. Hofmann in 1850, paving the way for the development of a vast array of derivatives with diverse applications.[1] The synthesis of this compound likely emerged from systematic efforts to functionalize the ortho position of N,N-dimethylaniline, a common strategy in medicinal and materials chemistry to modulate a molecule's properties.

This technical guide provides an in-depth overview of the synthesis of this compound, including potential synthetic pathways, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most common and logical approaches involve either the formation of the aminomethyl group on a pre-existing N,N-dimethylaniline scaffold or the N,N-dimethylation of a precursor already containing the aminomethyl moiety.

A plausible and frequently employed strategy for introducing an aminomethyl group at the ortho position of an activated aromatic ring like N,N-dimethylaniline involves a directed ortho-lithiation followed by reaction with a suitable electrophile. This process is outlined in the workflow below.

Caption: General workflow for the synthesis of this compound via directed ortho-lithiation.

Two primary synthetic strategies are detailed below:

-

N,N-Dimethylation of 2-(Aminomethyl)aniline: This approach starts with the commercially available 2-(aminomethyl)aniline (also known as o-aminobenzylamine) and introduces the two methyl groups onto the aniline nitrogen.

-

Reduction of 2-(Dimethylamino)benzonitrile: This method involves the synthesis of the corresponding benzonitrile derivative, followed by the chemical reduction of the nitrile group to an aminomethyl group.

Experimental Protocols

While a specific, detailed historical protocol for the first synthesis of this compound is not available, the following protocols are based on well-established and analogous synthetic transformations reported in the chemical literature.

Protocol 1: N,N-Dimethylation of 2-(Aminomethyl)aniline

This protocol is adapted from general methods for the N,N-dimethylation of primary aromatic amines using formaldehyde and a reducing agent, a process known as the Eschweiler-Clarke reaction.

Reaction Scheme:

Caption: N,N-Dimethylation of 2-(Aminomethyl)aniline.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(aminomethyl)aniline (1.0 eq).

-

Add an excess of aqueous formaldehyde (e.g., 37 wt. % in H₂O, 2.5 eq).

-

Add an excess of formic acid (e.g., 98%, 2.5 eq) dropwise to the stirred mixture. The addition is exothermic and may require cooling.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and make it alkaline by the careful addition of a saturated sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Reduction of 2-(Dimethylamino)benzonitrile

This protocol is based on the general procedure for the reduction of nitriles to primary amines using a metal hydride reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Caption: Reduction of 2-(Dimethylamino)benzonitrile.

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, e.g., 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Dissolve 2-(dimethylamino)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (e.g., 2-6 hours), monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts through a pad of Celite and wash thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Quantitative Data

Specific quantitative data for the original synthesis of this compound is not available in the searched literature. However, based on analogous reactions and data from chemical suppliers, the following table summarizes expected and reported properties.

| Property | Value | Source/Analogy |

| Molecular Formula | C₉H₁₄N₂ | Calculated |

| Molecular Weight | 150.22 g/mol | Calculated |

| Boiling Point | 60 °C at 0.05 mmHg | Chemical Supplier Data[2] |

| Typical Yield (Protocol 1) | 70-90% | Analogy to Eschweiler-Clarke reactions |

| Typical Yield (Protocol 2) | 80-95% | Analogy to LiAlH₄ reductions of nitriles |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.05 (m, 4H, Ar-H), 3.75 (s, 2H, CH₂), 2.65 (s, 6H, N(CH₃)₂) | Predicted/Typical Chemical Shifts |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.0, 130.0, 128.5, 123.0, 120.0, 118.0, 45.0 (N(CH₃)₂), 40.0 (CH₂) | Predicted/Typical Chemical Shifts |

Conclusion

While the precise historical details of the discovery of this compound remain elusive, its synthesis can be reliably achieved through established organic chemistry methodologies. The protocols provided, based on the N,N-dimethylation of 2-(aminomethyl)aniline and the reduction of 2-(dimethylamino)benzonitrile, offer robust pathways for its preparation in a laboratory setting. Further research into historical chemical archives and patent literature may yet uncover the original synthesis and discoverer of this versatile ortho-substituted N,N-dimethylaniline derivative. The compound remains a valuable building block for the synthesis of more complex molecules in the fields of pharmaceuticals, materials science, and dye chemistry.

References

An In-depth Technical Guide to 2-(aminomethyl)-N,N-dimethylaniline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its structural features, combining a reactive primary amine and a tertiary aniline nitrogen, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its derivatives. The information presented is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, can be achieved through a multi-step process starting from N,N-dimethylaniline. A plausible and efficient method involves the formylation of N,N-dimethylaniline to produce 2-formyl-N,N-dimethylaniline, followed by reductive amination.

A generalized synthetic workflow is presented below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

This protocol describes the synthesis of a series of 2-substituted aniline pyrimidine derivatives, which have shown potent dual inhibitory activity against Mer and c-Met kinases.

Step 1: Preparation of Intermediate 13

To a solution of intermediate 12 (1.0 eq) and 2,4-dichloropyrimidine (1.0 eq) in DMF, K₂CO₃ (1.1 eq) is added. The mixture is stirred at 80 °C for 4.5 hours. The reaction solution is then poured into ice water, and the resulting precipitate is filtered, washed, and dried to yield intermediate 13.

Step 2: Synthesis of Target Compounds (e.g., 14a-14i)

A mixture of intermediate 13 (1.0 eq), the appropriate substituted aniline (1.2 eq), and p-toluenesulfonic acid (PTSA) (0.2 eq) in isopropanol is heated to reflux for 4 hours. After cooling, the precipitate is collected by filtration, washed with isopropanol, and dried to afford the target compounds.

Biological Activities and Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas, particularly in oncology.

Kinase Inhibition

A significant area of investigation for these derivatives is their activity as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met receptor tyrosine kinases. The simultaneous inhibition of these two pathways offers a promising strategy to overcome drug resistance and improve therapeutic outcomes in various cancers.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 2-substituted Aniline Pyrimidine Derivatives

| Compound | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |

| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 |

Data extracted from a study on novel 2-substituted aniline pyrimidine derivatives.

Antiproliferative Activity

Consistent with their kinase inhibitory activity, these derivatives exhibit potent antiproliferative effects against various cancer cell lines.

Table 2: Antiproliferative Activity (IC₅₀, µM) of Selected Derivatives against Cancer Cell Lines

| Compound | HepG2 (Liver Cancer) | MDA-MB-231 (Breast Cancer) | HCT116 (Colon Cancer) |

| 18c | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.38 ± 0.04 |

| 17c | Not Reported | Not Reported | Not Reported |

Data extracted from a study on novel 2-substituted aniline pyrimidine derivatives.

Ferroptosis Inhibition

Derivatives of N,N-dimethylaniline have also been identified as potent inhibitors of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. One such derivative, the aminoindan GIF-2197-r, is effective at a concentration of 0.01 μM.[1] This activity is attributed to its ability to localize to lysosomes and coordinate with ferrous ions.[1]

Signaling Pathways

The biological effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Mer/c-Met Signaling Pathway

The dual inhibition of Mer and c-Met by certain derivatives disrupts downstream signaling cascades that are critical for cancer cell survival, proliferation, and metastasis.

Caption: Inhibition of Mer/c-Met signaling by derivatives.

PI3K/AKT/mTOR Signaling Pathway

Some aniline derivatives have been shown to induce apoptosis in cancer cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: Modulation of PI3K/AKT/mTOR pathway by derivatives.

Experimental Protocols for Biological Evaluation

Kinase Inhibitory Assay

The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits, such as the ADP-Glo™ Kinase Assay. Briefly, the kinase, substrate, ATP, and the test compound are incubated together. The amount of ADP produced, which is proportional to the kinase activity, is then measured by luminescence.

Cell Proliferation Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength to determine cell viability.

Apoptosis Assay (TUNEL Assay)

To assess apoptosis, cells are treated with the test compounds, fixed, and then subjected to a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of the DNA fragments. The apoptotic cells can then be visualized and quantified using fluorescence microscopy.

Cell Migration Assay (Transwell Assay)

The effect of the compounds on cancer cell migration can be evaluated using a Transwell chamber assay. Cells are seeded in the upper chamber of the Transwell insert, and the test compound is added to the lower chamber. After incubation, the non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to be readily synthesized and modified, coupled with their diverse biological activities, including potent kinase inhibition and induction of apoptosis, makes them an important area of focus for future research. This technical guide provides a foundational resource for scientists and researchers to further explore and exploit the therapeutic potential of this chemical scaffold.

References

Theoretical Analysis of 2-(aminomethyl)-N,N-dimethylaniline: A Methodological Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive theoretical framework for the computational analysis of 2-(aminomethyl)-N,N-dimethylaniline. Due to a lack of extensive dedicated theoretical studies on this specific molecule in publicly accessible literature, this guide outlines a robust, standardized protocol for conducting such an analysis. It details the requisite computational methodologies, from geometry optimization to the prediction of spectroscopic and electronic properties. The included data tables, derived from studies on the closely related molecule N,N-dimethylaniline, serve as illustrative examples of the expected outcomes of such an investigation. Furthermore, this paper presents standardized workflows for computational analysis and conceptual signaling pathways in the DOT language for visualization, providing a blueprint for future research endeavors.

Introduction

This compound is a substituted aniline derivative with potential applications in organic synthesis and as a precursor for pharmacologically active compounds. A thorough understanding of its conformational landscape, electronic structure, and reactivity is crucial for its effective utilization. Computational chemistry provides a powerful, non-invasive means to elucidate these properties at the molecular level. This whitepaper outlines the theoretical approaches, specifically Density Functional Theory (DFT), that can be employed to achieve a comprehensive understanding of this molecule.

Proposed Experimental Protocols: A Theoretical Investigation Workflow

The following section details a standardized protocol for the theoretical characterization of this compound using computational chemistry methods.

Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step in computational analysis is the determination of the molecule's most stable three-dimensional structure.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection: Density Functional Theory (DFT) with the B3LYP functional is a widely accepted method for reliable geometric and electronic property predictions of organic molecules.

-

Basis Set Selection: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy, allowing for the description of polarization and diffuse functions, which are important for capturing non-covalent interactions and electronic properties.

-

Geometry Optimization: The initial structure is optimized to a local minimum on the potential energy surface using the selected DFT method and basis set. This is an iterative process where the forces on each atom are minimized.

-

Vibrational Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Electronic and Spectroscopic Properties Prediction

Once the optimized geometry is obtained, a range of electronic and spectroscopic properties can be calculated.

Protocol:

-

Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum. This allows for the assignment of experimentally observed spectral bands.

-

NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is used to calculate the theoretical chemical shifts (¹H and ¹³C) for comparison with experimental NMR data.

Illustrative Data Presentation

Table 1: Illustrative Optimized Geometrical Parameters for N,N-dimethylaniline (B3LYP/6-311++G**)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N(CH₃)₂ | 1.39 Å |

| N-CH₃ | 1.45 Å | |

| C-C (aromatic) | 1.39 - 1.40 Å | |

| Bond Angle | C-N-C (methyls) | 117.5° |

| C(aromatic)-N-C(methyl) | 121.0° |

Table 2: Illustrative Calculated Vibrational Frequencies for N,N-dimethylaniline

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3060 - 3100 | 3050 - 3090 |

| C-H stretch (methyl) | 2950 - 3000 | 2940 - 2990 |

| C=C stretch (aromatic) | 1500 - 1600 | 1490 - 1590 |

| C-N stretch | 1350 | 1345 |

Table 3: Illustrative Calculated Electronic Properties for N,N-dimethylaniline

| Property | Calculated Value |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 1.6 D |

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a hypothetical signaling pathway where a molecule with the structural motifs of this compound might be involved.

Caption: A flowchart of the proposed computational workflow.

Caption: A hypothetical signaling pathway for a potential ligand.

Conclusion

While dedicated theoretical studies on this compound are currently sparse, the computational protocols outlined in this whitepaper provide a clear and robust roadmap for future investigations. The application of DFT and other quantum chemical methods will undoubtedly yield valuable insights into the structure, reactivity, and potential applications of this molecule. The illustrative data from N,N-dimethylaniline serves as a useful benchmark for what can be expected from such studies. It is our recommendation that the protocols herein be adopted to build a foundational theoretical understanding of this compound, which will be invaluable for guiding its application in research and development.

Methodological & Application

Application Notes and Protocols for 2-(Aminomethyl)-N,N-dimethylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(aminomethyl)-N,N-dimethylaniline, a versatile building block in modern organic synthesis. The document details its application as a precursor for specialized ligands in catalysis and explores the reactivity of the core N,N-dimethylaniline scaffold in key C-H functionalization reactions. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methodologies in a laboratory setting.

Ligand Synthesis for Catalysis

The primary application of this compound is as a precursor for the synthesis of bespoke ligands for transition metal and main group element complexes. The presence of a chelating aminomethyl group and a reactive aniline nitrogen allows for the construction of sophisticated ligand architectures.

Synthesis of Hybrid Amido-Amino Ligands for Tetrylenes

This compound serves as a key starting material for the synthesis of hybrid amido-amino ligands used to stabilize low-valent Group 14 elements (Ge, Sn, Pb), known as tetrylenes. These complexes are of interest for their unique electronic properties and reactivity.[1]

A general synthetic pathway involves the N-functionalization of the aniline nitrogen followed by deprotonation and reaction with a metal dihalide.

Caption: Synthesis of Tetrylene Complexes.

Experimental Protocol: Synthesis of N-Trimethylsilyl-2-[(dimethylamino)methyl]aniline [1]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous diethyl ether.

-

Deprotonation: Cool the solution to -78 °C and add one equivalent of n-butyllithium (n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Silylation: Cool the solution back to -78 °C and add one equivalent of trimethylsilyl chloride (TMSCl) dropwise.

-

Workup: Allow the reaction to warm to room temperature and stir overnight. The next day, filter the mixture to remove lithium chloride.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the N-trimethylsilylated product.

Further reaction of this intermediate with a second equivalent of n-BuLi followed by the addition of a metal(II) chloride (e.g., GeCl₂, SnCl₂) affords the corresponding tetrylene complex.[1]

Synthesis of Diaminophosphine Ligands for Palladium Catalysis

While not starting directly from the N,N-dimethyl derivative, the closely related 2-(aminomethyl)aniline is a precursor for P,N-ligands used in palladium-catalyzed cross-coupling reactions like the Heck reaction. This highlights the utility of the core scaffold in creating ligands for important catalytic transformations.[2]

C-H Functionalization of the N,N-Dimethylaniline Scaffold

The N,N-dimethylaniline moiety is a versatile substrate for direct C-H functionalization reactions. The dimethylamino group can act as a directing group, although its influence can be overridden by specific ligand and catalyst systems to achieve high regioselectivity. The following sections detail representative palladium- and yttrium-catalyzed reactions on the N,N-dimethylaniline core, which are applicable to derivatives like this compound, assuming appropriate protection or compatibility of the aminomethyl group.

Palladium-Catalyzed para-Selective C-H Olefination

A highly para-selective C-H olefination of N,N-dimethylaniline derivatives can be achieved using a palladium catalyst with a specialized S,O-ligand.[3] This method provides a direct route to introduce vinyl groups at the para position of the aniline ring, a valuable transformation for the synthesis of functional materials and pharmaceutical intermediates.

Caption: Palladium-Catalyzed C-H Olefination.

Quantitative Data: para-Selective C-H Olefination of N,N-Dimethylaniline Derivatives [3]

| Entry | Aniline Derivative | Alkene | Yield (%) | para:ortho Selectivity |

| 1 | N,N-Dimethylaniline | Ethyl acrylate | 71 | >19:1 |

| 2 | N,N-Diethylaniline | Methyl acrylate | 96 | >19:1 |

| 3 | N,N-Dimethyl-3-methoxyaniline | Ethyl acrylate | 75 | 4:1 |

| 4 | N,N-Dimethyl-4-fluoroaniline | Ethyl acrylate | 65 | N/A |

Experimental Protocol: para-Selective Olefination of N,N-Dimethylaniline [3]

-

Reagents: To a vial, add N,N-dimethylaniline (1 equiv), ethyl acrylate (1.2 equiv), Pd(OAc)₂ (5 mol%), the S,O-ligand (3-methyl-2-(phenylthio)butanoic acid, 10 mol%), and PhCO₃tBu (1.5 equiv).

-

Solvent: Add 1,2-dichloroethane (DCE) as the solvent.

-

Reaction Conditions: Stir the mixture at 40 °C.

-

Monitoring: Monitor the reaction progress using TLC or GC-MS.

-